![molecular formula C8H14N2O6 B1147713 N-[(2Z,3R,4R,5S,6R)-4,5-二羟基-2-羟基亚氨基-6-(羟甲基)氧杂-3-基]乙酰胺 CAS No. 132152-76-2](/img/structure/B1147713.png)

N-[(2Z,3R,4R,5S,6R)-4,5-二羟基-2-羟基亚氨基-6-(羟甲基)氧杂-3-基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

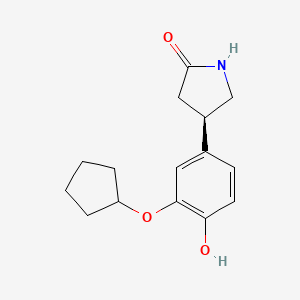

The compound “N-[(2Z,3R,4R,5S,6R)-4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide” is a chemical entity . It has a molecular mass of 207.1815 dalton and a chemical formula of C₇H₁₃NO₆ . The canonical SMILES representation of this compound is O=CNC1C(O)OC(CO)C(O)C1O .

Molecular Structure Analysis

The InChI representation of this compound is InChI=1S/C7H13NO6/c9-1-3-5(11)6(12)4(8-2-10)7(13)14-3/h2-7,9,11-13H,1H2,(H,8,10)/t3-,4-,5-,6-,7-/m1/s1 . This representation provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has several physical and chemical properties. It has a high number of hydrogen bond acceptors (14) and donors (7) . It also has 6 freely rotating bonds . The compound’s ACD/LogP value is -3.77, indicating its lipophilicity . The ACD/LogD values at pH 5.5 and 7.4 are -3.40 , suggesting the compound’s distribution in the body could be influenced by pH.科学研究应用

Inhibition of Human OGA and HexB Enzymes

The compound has been synthesized and evaluated as an inhibitor of human O-linked β-N-acetylglucosaminidase (hOGA, GH84) and human lysosomal hexosaminidases (hHexA and hHexB, GH20) enzymes . These enzymes are pharmacologically relevant in several diseases such as neurodegenerative and cardiovascular disorders, type 2 diabetes, and cancer . The most efficient inhibitor of hOGA was found to be 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone .

Development of Membrane Sugar and Nucleotide Sugar Analogs

The compound has potential applications in the development of membrane sugar and nucleotide sugar analogs . These analogs can be used as potential inhibitors or modifiers of cellular glycoconjugates .

Treatment of Abnormal Low-Level O-GlcNAc Diseases

The compound has been identified as a promising therapeutic target for diseases associated with abnormal low levels of O-GlcNAc, such as Alzheimer’s disease .

Synthesis of Sulfonylhydrazones

The compound can be used in the synthesis of a series of 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones . The synthetic sequence involved condensation of N-acetyl-3,4,6-tri-O-acetyl-D-glucosamine with arenesulfonylhydrazines, followed by MnO2 oxidation to the corresponding glucono-1,5-lactone sulfonylhydrazones .

Computational Studies

The compound has been used in computational studies to assess the binding mode of these inhibitors to hOGA . These studies suggested the binding preference of the glucono-1,5-lactone sulfonylhydrazones in an s-cis conformation for all test compounds .

Enzyme Kinetic Methods

The compound has been evaluated by enzyme kinetic methods against hOGA and hHexB . This revealed potent nanomolar competitive inhibition of both enzymes, with no significant selectivity towards either .

未来方向

The compound could potentially be used in the development of molecular force fields for Molecular Dynamics or Monte Carlo simulations of biomolecular systems . These applications include the study of biomolecule:ligand complexes, free energy calculations, structure-based drug design, and refinement of x-ray crystal complexes .

属性

IUPAC Name |

N-[(2Z,3R,4R,5S,6R)-4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O6/c1-3(12)9-5-7(14)6(13)4(2-11)16-8(5)10-15/h4-7,11,13-15H,2H2,1H3,(H,9,12)/b10-8-/t4-,5-,6-,7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBKCLCEXIDHDR-OANDGCGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1=NO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N\O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2Z,3R,4R,5S,6R)-4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-Hydroxy-N-[1-(benzo[b]thiophene-2-yl)ethyl]urea](/img/structure/B1147631.png)

![(1R,2S,3S,5S)-8-(3-Iodoprop-2-en-1-yl)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1147640.png)

![4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol](/img/structure/B1147642.png)